molecular formula C19H29N3O3 B7917960 [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917960
M. Wt: 347.5 g/mol
InChI Key: OFRDPSWPPDAHBJ-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353943-98-2, molecular formula C₁₉H₂₉N₃O₃) is a synthetic carbamic acid ester derivative featuring a piperidine core substituted with an amino-acetyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 2-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRDPSWPPDAHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using acetic anhydride and an appropriate amine.

    Attachment of the Isopropyl-Carbamic Acid: This step involves the reaction of isopropyl isocyanate with the piperidine derivative to form the isopropyl-carbamic acid moiety.

    Formation of the Benzyl Ester: The final step involves esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can serve as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent groups, piperidine substitution patterns, and stereochemistry. Below is a detailed comparison:

Substituent Variations on the Piperidine Core

  • [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353986-15-8): This analog substitutes the amino-acetyl group at the 4-ylmethyl position instead of the 2-ylmethyl position. Its molecular weight (347.46 g/mol) is slightly lower than the target compound (347.46 vs. 347.46 g/mol), but steric effects due to the 4-position substitution may reduce binding affinity compared to the 2-ylmethyl derivative .
  • [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353975-02-6): Replacing the amino group with chlorine (molecular formula C₁₉H₂₇ClN₂O₃, MW 366.89 g/mol) introduces electronegativity, enhancing electrophilic reactivity. However, the loss of hydrogen-bonding capacity from the amino group may diminish interactions with hydrophilic residues in enzyme active sites. This compound’s 96% purity and higher molecular weight suggest distinct solubility and stability profiles compared to the amino-acetyl analog .

Variations in Carbamic Acid Ester Substituents

  • [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353962-39-6): Substituting isopropyl with cyclopropyl reduces steric bulk but introduces ring strain. The cyclopropyl group’s planar geometry may enhance membrane permeability due to increased lipophilicity, though this could compromise target specificity .
  • This modification likely decreases binding affinity to targets requiring polar interactions, such as proteases or kinases .

Stereochemical and Positional Isomers

  • [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: The stereospecific S-configuration at the piperidine 3-position creates a distinct chiral center, influencing enantioselective interactions with biological targets. Such isomers are critical in optimizing pharmacokinetic properties, as seen in NNRTI design .

Structural Analogues with Heterocyclic Modifications

  • However, the additional heterocycle may increase metabolic instability due to susceptibility to oxidative enzymes .

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Potential Impact on Properties
Target compound (1353943-98-2) C₁₉H₂₉N₃O₃ 347.46 2-ylmethyl amino-acetyl Balanced H-bonding and hydrophobicity
4-ylmethyl analog (1353986-15-8) C₁₉H₂₉N₃O₃ 347.46 4-ylmethyl amino-acetyl Altered steric interactions
Chloro-acetyl analog (1353975-02-6) C₁₉H₂₇ClN₂O₃ 366.89 2-ylmethyl chloro-acetyl Increased reactivity, reduced H-bonding
Cyclopropyl analog (1353962-39-6) C₁₉H₂₇N₃O₃ 345.44 Cyclopropyl carbamate Enhanced lipophilicity, ring strain
Ethyl-chain analog (1353979-82-4) C₁₉H₃₁N₃O₂ 333.48 3-ylmethyl amino-ethyl Reduced polarity, altered pharmacokinetics

Research Implications and Trends

The structural diversity among these analogs highlights the importance of substituent positioning and electronic properties in drug design. For example:

  • Amino-acetyl vs. chloro-acetyl: The amino group’s H-bonding capacity is critical for NNRTI activity, as evidenced by pharmacophore models emphasizing polar interactions . Chloro substitution, while reactive, may lead to off-target effects.
  • Piperidine substitution position : The 2-ylmethyl group in the target compound likely offers optimal spatial arrangement for binding compared to 3- or 4-ylmethyl derivatives, aligning with docking studies in NNRTI research .

Biological Activity

The compound [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C19H29N3O3
  • Molecular Weight : 347.45 g/mol
  • CAS Number : 1353943-98-2

The compound features a piperidine ring, an amino-acetyl group, and a carbamic acid structure, which are critical for its interaction with biological systems.

The biological activity of the compound is primarily linked to its interactions with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. The amino-acetyl group may enhance binding affinity to these enzymes, potentially leading to improved cognitive function in neurodegenerative diseases like Alzheimer's .
  • Cancer Therapy : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that structural analogs can enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may possess similar properties .
  • Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests a role in neuroprotection, potentially mitigating the effects of neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionAChE and BuChE
Anticancer ActivityInduces apoptosis in tumor cells
NeuroprotectivePotential cognitive enhancement

Case Studies

  • Alzheimer's Disease Models : In vitro studies have shown that compounds similar to this compound can effectively inhibit AChE, leading to increased acetylcholine levels in neuronal cultures. This mechanism is crucial for enhancing synaptic transmission and improving cognitive functions in models of Alzheimer's disease .
  • Cancer Cell Lines : A study investigating piperidine derivatives found that certain compounds demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This suggests that the structural features of the compound may enhance its interaction with cancer cell receptors .

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